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Compound of Interest

Compound Name: Barpisoflavone A

Cat. No.: B168698 Get Quote

While specific data for "Barpisoflavone A" is not available in the current scientific literature,

this guide provides a comprehensive comparison of the estrogen receptor binding affinities of

well-characterized isoflavones and other phytoestrogens. This analysis is supported by

experimental data and detailed protocols to offer valuable insights for researchers, scientists,

and drug development professionals.

Isoflavones, a class of phytoestrogens, have garnered significant attention for their potential to

modulate estrogen receptor (ER) activity. Their structural similarity to estradiol allows them to

bind to both estrogen receptor alpha (ERα) and beta (ERβ), albeit with varying affinities.[1][2]

This interaction can lead to either estrogenic or anti-estrogenic effects, depending on the

specific compound, tissue type, and the endogenous estrogen levels.[2] Understanding the

nuances of these binding affinities is crucial for the development of novel therapeutics,

particularly in the context of hormone-dependent conditions.

Comparative Analysis of Estrogen Receptor Binding
Affinity
The binding affinity of a compound to the estrogen receptor is a key determinant of its

biological activity. This is often quantified using the half-maximal inhibitory concentration (IC50),

which represents the concentration of a ligand that displaces 50% of a radiolabeled tracer from

the receptor. Another common metric is the Relative Binding Affinity (RBA), which compares

the affinity of a test compound to that of the natural ligand, 17β-estradiol (E2), whose RBA is

set to 100.
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Below is a summary of the estrogen receptor binding affinities for several common isoflavones

and phytoestrogens, providing a framework for comparing their potential potencies.

Compound Receptor Subtype IC50 (nM)
Relative Binding
Affinity (RBA) (%)

17β-Estradiol ERα ~1 100

ERβ ~1 100

Genistein ERα 260 0.38

ERβ 570 0.18

Daidzein ERα 9,000 0.01

ERβ >100,000 <0.001

Equol ERα 5,300 0.02

ERβ 8,300 0.01

Biochanin A ERα >100,000 <0.001

ERβ >100,000 <0.001

Formononetin ERα 260 0.38

ERβ 1,000 0.1

Note: The IC50 and RBA values can vary between studies depending on the specific

experimental conditions. The data presented here is a representative compilation from multiple

sources.[3][4]

Generally, isoflavones exhibit a lower binding affinity for both ERα and ERβ compared to 17β-

estradiol.[5] Notably, many isoflavones show a preferential binding to ERβ.[1][6] This selectivity

is a significant area of research, as ERα and ERβ can have different, and sometimes opposing,

physiological roles.

Experimental Protocol: Competitive Estrogen
Receptor Binding Assay
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The data presented above is typically generated using a competitive radiometric binding assay.

This technique measures the ability of a test compound to compete with a radiolabeled

estrogen, such as [³H]-17β-estradiol, for binding to the estrogen receptor.

Key Steps:
Preparation of Receptor Source: Estrogen receptors are typically obtained from the uterine

cytosol of ovariectomized rats or from recombinant expression systems.[7]

Incubation: A fixed concentration of the estrogen receptor and the radiolabeled estradiol are

incubated with varying concentrations of the unlabeled test compound (the competitor).

Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radioligand

is separated from the unbound radioligand. This is often achieved by hydroxylapatite (HAP)

adsorption or dextran-coated charcoal.

Quantification: The amount of radioactivity in the bound fraction is measured using liquid

scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radiolabeled estradiol is determined and expressed as the IC50 value. The

RBA is then calculated relative to the IC50 of 17β-estradiol.

Visualizing the Molecular Interactions
To better understand the mechanisms underlying the observed binding affinities, it is helpful to

visualize the key molecular pathways involved.

Caption: Estrogen Receptor Signaling Pathway.

The diagram above illustrates the classical genomic signaling pathway of estrogen. Upon

entering the cell, estrogen binds to the estrogen receptor, which is often complexed with heat

shock proteins. This binding event triggers the dissociation of the heat shock proteins and the

dimerization of the receptor. The activated dimer then translocates to the nucleus, where it

binds to specific DNA sequences known as estrogen response elements (EREs) in the

promoter regions of target genes, thereby modulating gene transcription and leading to a

cellular response.
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Caption: Competitive Binding Assay Workflow.

This workflow diagram outlines the key stages of a competitive binding assay used to

determine the estrogen receptor binding affinity of a test compound. The process begins with

the preparation of the necessary reagents, followed by the incubation and separation steps of

the assay itself, and concludes with the analysis of the data to determine the IC50 and RBA

values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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